9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
CAS No.:
Cat. No.: VC18340119
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol -](/images/structure/VC18340119.png)
Specification
Molecular Formula | C11H21NO2 |
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Molecular Weight | 199.29 g/mol |
IUPAC Name | 9-ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol |
Standard InChI | InChI=1S/C11H21NO2/c1-2-12-6-4-11(5-7-12)9-10(13)3-8-14-11/h10,13H,2-9H2,1H3 |
Standard InChI Key | YJHJCZGLYWNXBH-UHFFFAOYSA-N |
Canonical SMILES | CCN1CCC2(CC1)CC(CCO2)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound’s spirocyclic framework consists of two six-membered rings: one oxygen-containing (oxa) and one nitrogen-containing (aza) ring, fused at a single spiro carbon atom. The ethyl group at the 9-position introduces steric bulk and lipophilicity, while the hydroxyl group at the 4-position enhances polarity and hydrogen-bonding potential. This balance influences solubility, membrane permeability, and receptor interactions .
Table 1: Molecular Properties of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Property | Value |
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Molecular Formula | C₁₁H₂₁NO₂ |
Molecular Weight | 199.29 g/mol |
CAS Number | 1960431-01-9 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 3 (oxygen and nitrogen atoms) |
logP (Estimated) | ~1.5–2.0 |
The estimated logP value suggests moderate lipophilicity, aligning with its potential to traverse biological membranes while retaining aqueous solubility .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol likely involves cyclization strategies to form the spiro framework. A plausible route begins with a diamine or amino alcohol precursor undergoing acid-catalyzed cyclization, followed by ethylation via alkylation or reductive amination. For example:
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Cyclization: Reacting 4-aminocyclohexanol with a carbonyl compound under acidic conditions forms the spirocyclic core.
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Ethylation: Treating the intermediate with ethyl bromide or ethyl iodide in the presence of a base introduces the ethyl group .
Key Reaction Steps:
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Ring Formation: Acid-catalyzed dehydration or nucleophilic attack to create the oxa and aza rings.
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Functionalization: Selective alkylation at the nitrogen atom ensures proper substituent placement.
Derivative Synthesis
The hydroxyl group at position 4 serves as a handle for further modifications. Common derivatizations include:
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Etherification: Alkylation or aryloxy group introduction to alter solubility.
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Esterification: Acylation to probe steric effects on receptor binding .
Compound | Substituent | EC₅₀ (μM) | Relative Efficacy (%) |
---|---|---|---|
4l | Benzyl | 0.055 | 95 |
9-Ethyl derivative | Ethyl | Data pending | Data pending |
GW9508 (Reference) | Propionic acid | 0.060 | 100 |
Hypothetical data based on structural similarities .
Structure-Activity Relationships (SAR)
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Lipophilicity: Larger substituents (e.g., benzyl) enhance potency by occupying hydrophobic cavities in GPR40 .
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Polar Groups: Hydroxyl or carbonyl groups improve solubility and target engagement.
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Spiro Orientation: Molecular modeling suggests that the spatial arrangement of the spiro system influences receptor activation .
Physical and Chemical Properties
Solubility and Stability
The compound’s solubility in polar solvents (e.g., water, ethanol) is moderate, contingent on pH and temperature. Stability studies under ambient conditions are warranted, though spirocyclic compounds generally exhibit robust thermal stability .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C-N stretch).
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NMR: Distinct signals for the ethyl group (δ 1.2–1.5 ppm, triplet) and hydroxyl proton (δ 2.5–3.0 ppm, broad) .
Applications and Future Directions
Drug Discovery
As a GPR40 agonist lead, this compound could inform antidiabetic drug candidates. Further optimization might involve:
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Bioisosteric Replacement: Swapping the hydroxyl group with bioisosteres to enhance metabolic stability.
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Prodrug Development: Masking the hydroxyl group to improve oral bioavailability .
Chemical Biology
The spirocyclic scaffold serves as a versatile platform for probing protein-ligand interactions. Radiolabeled or fluorescent derivatives could elucidate GPR40 signaling mechanisms .
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